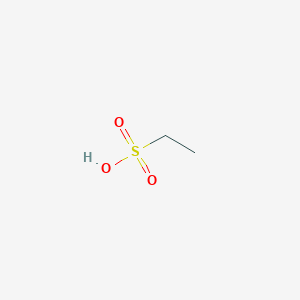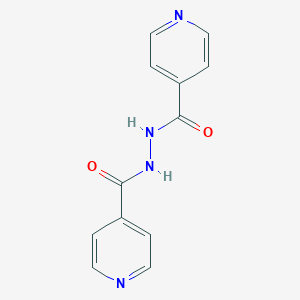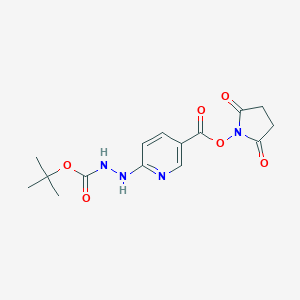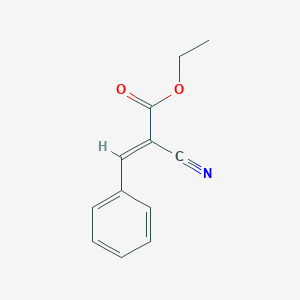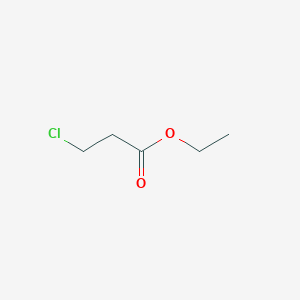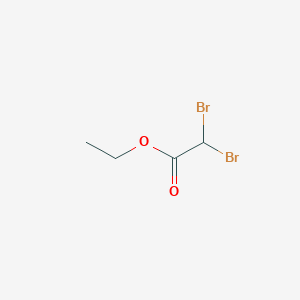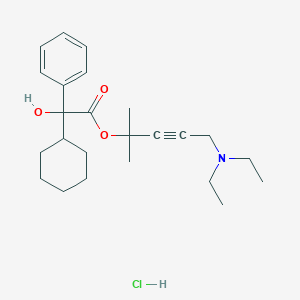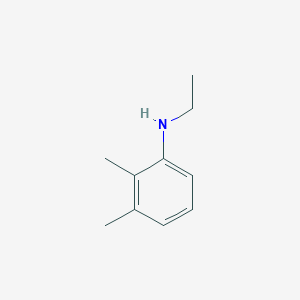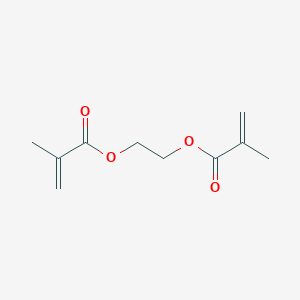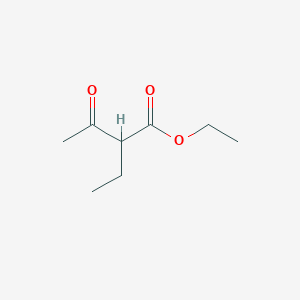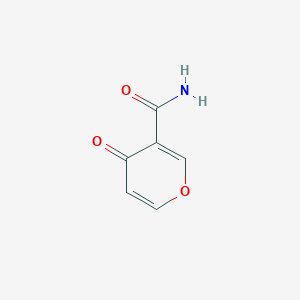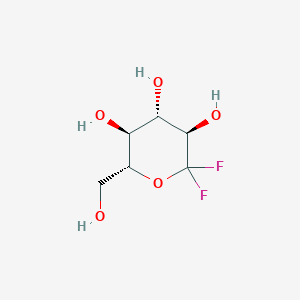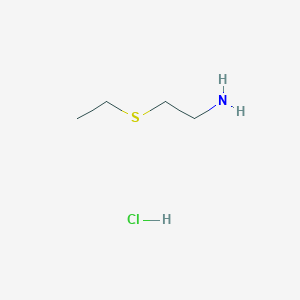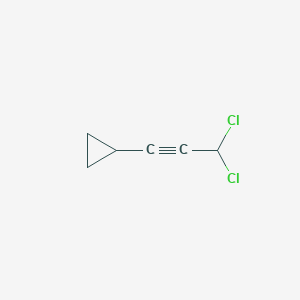
1,1-Dichloro-3-cyclopropyl-2-propyne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Dichloro-3-cyclopropyl-2-propyne (DCPP) is a chemical compound that has been studied for its potential applications in scientific research. It is a member of the propargyl chloride family of compounds, which have been found to have a variety of interesting properties. In
Applications De Recherche Scientifique
1,1-Dichloro-3-cyclopropyl-2-propyne has been found to have a variety of potential applications in scientific research. One area of interest is in the field of neurochemistry, where 1,1-Dichloro-3-cyclopropyl-2-propyne has been found to inhibit the activity of the enzyme monoamine oxidase (MAO). This enzyme is involved in the breakdown of neurotransmitters such as serotonin, dopamine, and norepinephrine, and inhibition of its activity can lead to increased levels of these neurotransmitters in the brain. This has potential implications for the treatment of depression, anxiety, and other psychiatric disorders.
Another area of interest is in the field of cancer research, where 1,1-Dichloro-3-cyclopropyl-2-propyne has been found to have cytotoxic effects on cancer cells. This may be due to its ability to inhibit the activity of the enzyme dihydrofolate reductase (DHFR), which is involved in the synthesis of DNA and RNA. Inhibition of this enzyme can lead to the death of rapidly dividing cancer cells.
Mécanisme D'action
The mechanism of action of 1,1-Dichloro-3-cyclopropyl-2-propyne is not fully understood, but it is thought to involve the inhibition of various enzymes, including MAO and DHFR. This leads to increased levels of neurotransmitters in the brain and cytotoxic effects on cancer cells.
Effets Biochimiques Et Physiologiques
1,1-Dichloro-3-cyclopropyl-2-propyne has been found to have a variety of biochemical and physiological effects. In addition to its effects on MAO and DHFR, it has also been found to inhibit the activity of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine. This has potential implications for the treatment of Alzheimer's disease and other neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1,1-Dichloro-3-cyclopropyl-2-propyne in lab experiments is its ability to selectively inhibit certain enzymes, such as MAO and DHFR. This allows researchers to study the effects of these enzymes on various biological processes. However, one limitation is that 1,1-Dichloro-3-cyclopropyl-2-propyne is a toxic compound and must be handled with care.
Orientations Futures
There are several future directions for research on 1,1-Dichloro-3-cyclopropyl-2-propyne. One area of interest is in the development of new drugs based on the structure of 1,1-Dichloro-3-cyclopropyl-2-propyne. This may involve modifying the compound to increase its potency or selectivity for certain enzymes. Another area of interest is in the study of 1,1-Dichloro-3-cyclopropyl-2-propyne's effects on other biological processes, such as inflammation and oxidative stress. Finally, there is potential for the use of 1,1-Dichloro-3-cyclopropyl-2-propyne in the development of new imaging agents for use in diagnostic procedures.
Méthodes De Synthèse
1,1-Dichloro-3-cyclopropyl-2-propyne can be synthesized through a multi-step process involving the reaction of cyclopropylacetylene with hydrogen chloride gas, followed by reaction with sodium hydroxide and then chlorination with phosphorus pentachloride. The resulting compound is then purified through distillation and recrystallization.
Propriétés
Numéro CAS |
139185-46-9 |
|---|---|
Nom du produit |
1,1-Dichloro-3-cyclopropyl-2-propyne |
Formule moléculaire |
C6H6Cl2 |
Poids moléculaire |
149.01 g/mol |
Nom IUPAC |
3,3-dichloroprop-1-ynylcyclopropane |
InChI |
InChI=1S/C6H6Cl2/c7-6(8)4-3-5-1-2-5/h5-6H,1-2H2 |
Clé InChI |
WQEWQEKKRTXLML-UHFFFAOYSA-N |
SMILES |
C1CC1C#CC(Cl)Cl |
SMILES canonique |
C1CC1C#CC(Cl)Cl |
Synonymes |
Cyclopropane, (3,3-dichloro-1-propynyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



